molecular formula C13H13NO2S B2392657 2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid CAS No. 1268053-56-0

2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid

Cat. No.: B2392657
CAS No.: 1268053-56-0
M. Wt: 247.31
InChI Key: DMDKNUMZCRFOPQ-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a phenyl group attached to the thiazole ring, which is further connected to a propanoic acid moiety

Future Directions

The future directions for “2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the diverse biological activities exhibited by thiazole derivatives, they could be promising candidates for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-bromoacetophenone with thiourea to form 2-phenylthiazole. This intermediate is then subjected to a Friedel-Crafts acylation reaction with isobutyric anhydride to yield the final product. The reaction conditions usually involve the use of a Lewis acid catalyst such as aluminum chloride and are carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring into a thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated, nitrated, or alkylated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole: Lacks the propanoic acid moiety but shares the thiazole ring structure.

    2-Methyl-4-phenylthiazole: Similar structure but with a different substitution pattern on the thiazole ring.

    2-(4-Chlorophenyl)thiazole: Contains a chlorine substituent on the phenyl ring.

Uniqueness

2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid is unique due to the presence of both the phenylthiazole and propanoic acid moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-13(2,12(15)16)10-8-17-11(14-10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDKNUMZCRFOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC(=N1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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